![molecular formula C9H17NO3 B1266812 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid CAS No. 5001-38-7](/img/structure/B1266812.png)
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid
Overview
Description
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol It is known for its unique structure, which includes an aminooxy group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid typically involves the reaction of hexanoic acid with an appropriate aminooxy compound under controlled conditions. One common method involves the condensation of hexanoic acid with propan-2-ylideneaminooxy, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminooxy group to an amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminooxy derivatives.
Scientific Research Applications
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with electrophilic centers in biomolecules, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 2-{[(Methoxy)amino]oxy}hexanoic acid
- 2-{[(Ethoxy)amino]oxy}hexanoic acid
- 2-{[(Butan-2-ylidene)amino]oxy}hexanoic acid
Comparison: 2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is unique due to its specific aminooxy group, which imparts distinct reactivity and properties compared to similar compounds. The presence of the propan-2-ylidene group can influence the compound’s stability, solubility, and interaction with other molecules .
Biological Activity
2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in various biological contexts, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C_{11}H_{19}N_{1}O_{3}
- Molecular Weight: 215.28 g/mol
- IUPAC Name: this compound
This compound features a hexanoic acid backbone modified by an aminooxy group, which contributes to its unique biological activity.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological pathways, particularly those involved in cellular signaling and metabolic processes.
Enzyme Inhibition
In vitro studies suggest that this compound may inhibit specific enzymes linked to metabolic pathways. For instance, it has been shown to affect the activity of enzymes involved in the regulation of cellular energy metabolism, which could have implications for conditions such as diabetes and obesity.
Antioxidant Properties
Preliminary findings indicate that this compound exhibits antioxidant properties. This is significant as oxidative stress is a contributing factor in numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals may help mitigate oxidative damage in cells.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of key metabolic enzymes | |
Antioxidant | Effective scavenging of free radicals | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of intrinsic pathways. The compound was tested on human colon cancer cells (DLD1), showing a dose-dependent increase in apoptotic markers. This suggests its potential as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the aminooxy group have been shown to enhance enzyme inhibition potency, indicating that small structural changes can significantly impact biological efficacy.
Properties
IUPAC Name |
2-(propan-2-ylideneamino)oxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-5-6-8(9(11)12)13-10-7(2)3/h8H,4-6H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZPGQYFIRIGPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)ON=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291816 | |
Record name | 2-(Propan-2-ylideneamino)oxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-38-7 | |
Record name | NSC78397 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Propan-2-ylideneamino)oxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60291816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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